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Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),

has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes

and obesity, as well as inflammatory conditions.[1][2] GPR120 is activated by long-chain fatty

acids and plays a crucial role in various physiological processes, including the secretion of

glucagon-like peptide-1 (GLP-1), insulin sensitization, and anti-inflammatory responses.[1][2]

The development of potent and selective GPR120 agonists is a key focus in drug discovery.[1]

High-throughput screening (HTS) is an essential tool for identifying novel GPR120 agonists

from large compound libraries. This document provides detailed application notes and

protocols for two primary HTS assays used for GPR120 agonist screening: the β-arrestin

recruitment assay and the calcium mobilization assay.

GPR120 Signaling Pathways
GPR120 activation initiates two main signaling cascades: the Gαq/11 pathway and the β-

arrestin pathway.

Gαq/11 Pathway: Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating

phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the

endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase
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in cytosolic calcium is a measurable event and forms the basis of the calcium mobilization

assay.

β-Arrestin Pathway: Ligand-bound GPR120 is phosphorylated by G protein-coupled receptor

kinases (GRKs), which promotes the recruitment of β-arrestin proteins. The interaction

between GPR120 and β-arrestin mediates receptor desensitization and internalization, and

also initiates downstream signaling cascades independent of G proteins, contributing to the

anti-inflammatory effects of GPR120. This recruitment of β-arrestin is the principle behind the

β-arrestin recruitment assay.

High-Throughput Screening Assays for GPR120
Agonists
The choice of HTS assay depends on the specific signaling pathway of interest and the

available resources. Both β-arrestin recruitment and calcium mobilization assays are well-

suited for HTS formats.

β-Arrestin Recruitment Assay
This assay directly measures the interaction between GPR120 and β-arrestin upon agonist

stimulation. Commercially available platforms, such as the PathHunter® β-arrestin assay from

Eurofins DiscoverX, are widely used. These assays often utilize enzyme fragment

complementation (EFC) technology. In this system, GPR120 is tagged with a small enzyme

fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment

(Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to GPR120 brings the two

enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a

chemiluminescent signal.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation

of the Gαq/11 pathway. It is a robust and widely used functional assay for GPR120. The assay

involves loading cells expressing GPR120 with a calcium-sensitive fluorescent dye, such as

Fluo-4 AM or Fura-2 AM. Upon agonist stimulation and subsequent calcium release, the dye

binds to calcium, resulting in a significant increase in fluorescence intensity. This change in
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fluorescence is measured using a fluorescence plate reader, such as a FLIPR® (Fluorometric

Imaging Plate Reader) or a FlexStation®.

Data Presentation
The potency of GPR120 agonists is typically determined by generating dose-response curves

and calculating the half-maximal effective concentration (EC50). The following tables

summarize the EC50 values for the well-characterized GPR120 agonist TUG-891 and its

analogs from calcium mobilization assays.

Compound
hGPR120 EC50
(nM) - Calcium Flux
Assay

hGPR40 EC50 (µM)
- Calcium Flux
Assay

Reference

TUG-891 43.7 >70

Compound 10a 45.2 >70

Compound 10i 77.2 >70

Compound 10j 112.2 >70

Compound 10k 57.6 >70

Compound 10l 96.8 >70

Compound 14a 90.4 >60

Compound 14b 82.5 >60

Compound 14d 37.5 >60

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b536847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
GPR120 EC50 (nM) - Ca2+
Signal

Reference

TUG-891 51.2

Compound 1g 182.4

Compound 5g 48.3

Compound 8g 141.7

Compound 9g 137.3

Compound
GPR120 EC50 (nM)
- Ca2+ Signal

GPR40 EC50 (µM) -
Ca2+ Signal

Reference

TUG-891 55.6 >50

Compound 1f 105.2 NT

Compound 2f 35.8 >50

Compound 5f 98.4 NT

Compound 6f 45.2 >50

Compound 11b 38.6 >50

Compound 11g 31.5 >50

NT: Not Tested

Experimental Protocols
Protocol 1: High-Throughput β-Arrestin Recruitment
Assay (using PathHunter® eXpress format)
This protocol is adapted from the general procedure for PathHunter® eXpress assays.

Materials:
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PathHunter® eXpress GPR120 CHO-K1 β-Arrestin GPCR Assay Kit (contains cryopreserved

cells, cell plating media, detection reagent, and assay plates)

Test compounds and a reference agonist (e.g., TUG-891)

Humidified incubator at 37°C with 5% CO2

Luminescence plate reader

Procedure:

Day 1: Cell Plating

Rapidly thaw the vial of cryopreserved PathHunter® GPR120 cells in a 37°C water bath.

Transfer the cell suspension to the provided cell plating medium.

Determine the cell density using a hemocytometer.

Adjust the cell concentration to 250,000 cells/mL in the cell plating medium.

Dispense 20 µL of the cell suspension into each well of the 384-well assay plate (for a final

density of 5,000 cells/well).

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Compound Addition and Signal Detection

Prepare serial dilutions of test compounds and the reference agonist in the appropriate

assay buffer. The final solvent concentration should be ≤1%.

Add the diluted compounds to the cell plate.

Incubate the plate at 37°C for 90 minutes.

Equilibrate the plate to room temperature for 10 minutes.

Prepare the PathHunter® detection reagent according to the kit instructions.
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Add the detection reagent to each well.

Incubate the plate at room temperature for 60 minutes.

Read the chemiluminescent signal on a standard plate reader.

Protocol 2: High-Throughput Calcium Mobilization
Assay
This protocol is a general guideline and may require optimization for specific cell lines and

equipment.

Materials:

CHO-K1 or HEK293 cells stably expressing human GPR120

Cell culture medium (e.g., F-12 or DMEM) with appropriate supplements

Black, clear-bottom 384-well microplates

Calcium-sensitive dye (e.g., FLIPR® Calcium 4 Assay Kit or Fluo-4 AM)

Assay buffer (e.g., Krebs buffer or Hanks' Balanced Salt Solution with 20 mM HEPES)

Test compounds and a reference agonist (e.g., TUG-891)

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR® or

FlexStation®)

Procedure:

Day 1: Cell Plating

Harvest and count the GPR120-expressing cells.

Seed the cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per

well in 25 µL of culture medium.
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Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Dye Loading and Assay

Prepare the calcium dye loading buffer according to the manufacturer's instructions. This

typically involves dissolving the dye in an assay buffer containing an anion-exchange

inhibitor (e.g., probenecid) to prevent dye leakage.

Add an equal volume (25 µL) of the dye loading buffer to each well of the cell plate.

Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

While the cells are incubating, prepare a compound plate with serial dilutions of the test

compounds and reference agonist in assay buffer.

Place the cell plate and the compound plate into the fluorescence plate reader.

Configure the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and

emission at 525 nm for Fluo-4) before and after the addition of compounds.

Initiate the assay. The instrument will typically record a baseline fluorescence for a few

seconds, then automatically add the compounds from the compound plate to the cell plate,

and continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium

response.

Mandatory Visualizations
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Caption: GPR120 Signaling Pathways
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Caption: High-Throughput Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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